

An In-depth Technical Guide to Isopropyl 4-Hydroxypiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Isopropyl 4-Hydroxypiperidine-1-carboxylate*

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Introduction

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif, featuring a piperidine ring functionalized with a hydroxyl group and an isopropyl carbamate, makes it a versatile intermediate in medicinal chemistry. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbamate carbonyl), along with a lipophilic isopropyl group, allows for diverse chemical modifications and tailored pharmacokinetic properties in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in synthetic and biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** is presented below. It is important to note that some of the physical properties are predicted values due to the limited availability of experimentally determined data.

| Property | Value | Source |
|-------------------------|---|------------------|
| IUPAC Name | Isopropyl 4-hydroxypiperidine-1-carboxylate | --INVALID-LINK-- |
| Synonyms | 4-HYDROXYPiperidine-1-CARBOXYLIC ACID ISOPROPYL ESTER, Propan-2-yl 4-hydroxypiperidine-1-carboxylate | --INVALID-LINK-- |
| CAS Number | 832715-51-2 | --INVALID-LINK-- |
| Molecular Formula | C ₉ H ₁₇ NO ₃ | --INVALID-LINK-- |
| Molecular Weight | 187.24 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 275.1 °C at 760 mmHg | N/A |
| Predicted Melting Point | N/A | N/A |
| Predicted Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | N/A |
| Predicted pKa | ~14.8 (hydroxyl proton) | N/A |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** are crucial for its effective utilization in research and development.

Synthesis: N-Isopropoxycarbonylation of 4-Hydroxypiperidine

This protocol describes a general method for the N-alkoxycarbonylation of 4-hydroxypiperidine, adapted for the synthesis of the target compound.

Materials:

- 4-Hydroxypiperidine
- Isopropyl chloroformate
- Triethylamine (or another suitable non-nucleophilic base)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for elution)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the stirred solution to 0 °C in an ice bath.
- Slowly add isopropyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Flash Column Chromatography

The crude **Isopropyl 4-Hydroxypiperidine-1-carboxylate** can be purified using flash column chromatography.

Procedure:

- Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **Isopropyl 4-Hydroxypiperidine-1-carboxylate**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH_3 groups), the piperidine ring protons, and the hydroxyl proton. The chemical shifts of the piperidine protons will be influenced by the carbamate group.
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the carbamate, the carbons of the isopropyl group, and the four unique carbons of the 4-hydroxypiperidine ring.

Mass Spectrometry (MS):

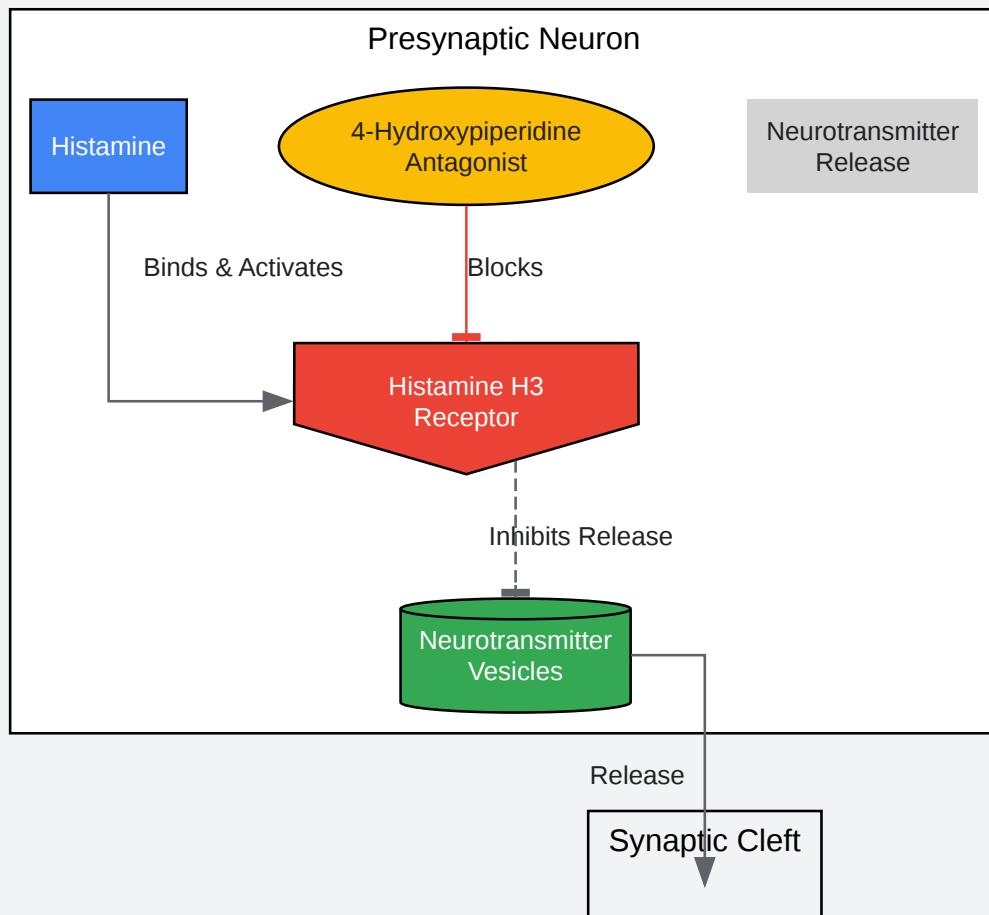
- Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The expected $[M+H]^+$ ion would be at m/z 188.1281.

Signaling Pathways and Logical Relationships

The 4-hydroxypiperidine scaffold is a key pharmacophore in many biologically active molecules, often playing a crucial role in their interaction with protein targets.

Role as a Histamine H_3 Receptor Antagonist

The 4-hydroxypiperidine moiety is a common feature in non-imidazole histamine H_3 receptor antagonists.^[1] These antagonists are being investigated for the treatment of various neurological disorders. The following diagram illustrates the general mechanism of action where a 4-hydroxypiperidine-containing antagonist blocks the histamine H_3 receptor, leading to increased neurotransmitter release.

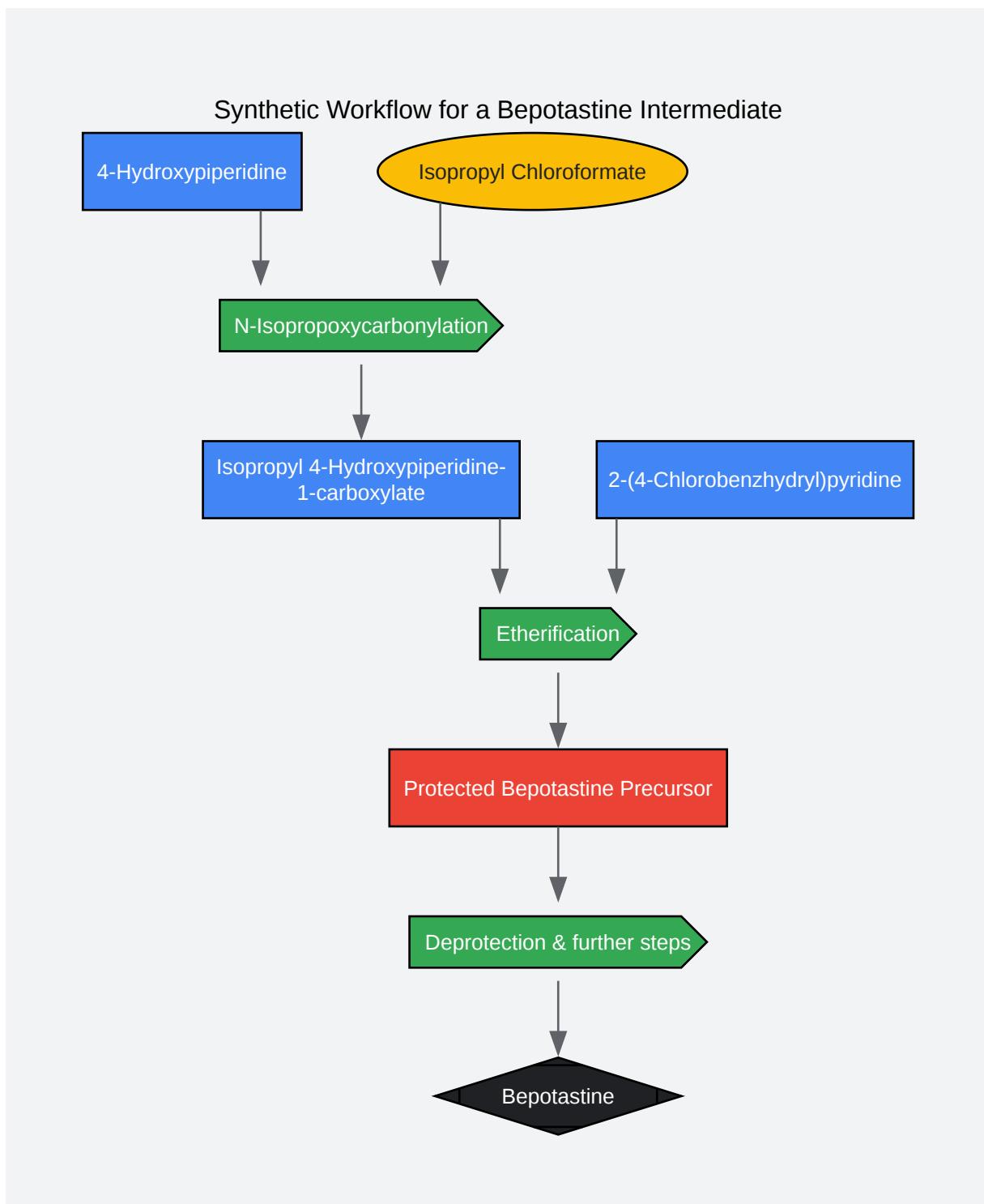
Mechanism of a 4-Hydroxypiperidine-based H₃ Receptor Antagonist[Click to download full resolution via product page](#)

Caption: General mechanism of a 4-hydroxypiperidine-based histamine H₃ receptor antagonist.

Synthetic Workflow: Intermediate for Bepotastine Synthesis

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A closely related analogue, Ethyl 4-hydroxypiperidine-1-carboxylate, is used in the synthesis of the antihistamine Bepotastine.[2][3]

[4] The following diagram illustrates a simplified logical workflow for the synthesis of a key intermediate in the Bepotastine synthesis, highlighting the role of the 4-hydroxypiperidine carboxylate moiety.



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Caption: Simplified workflow for the synthesis of a Bepotastine precursor.

Conclusion

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex pharmaceutical molecules. Its chemical properties, characterized by the presence of a reactive hydroxyl group and a protecting carbamate, allow for a wide range of chemical transformations. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis. Furthermore, the illustrated roles in a representative signaling pathway and a synthetic workflow underscore its importance in drug discovery and development. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this intermediate is key to unlocking its potential in creating novel and effective therapeutics.

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